(6,8-Dibromo-chroman-3-YL)-methylamine (6,8-Dibromo-chroman-3-YL)-methylamine
Brand Name: Vulcanchem
CAS No.: 885271-59-0
VCID: VC18834468
InChI: InChI=1S/C10H11Br2NO/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3
SMILES:
Molecular Formula: C10H11Br2NO
Molecular Weight: 321.01 g/mol

(6,8-Dibromo-chroman-3-YL)-methylamine

CAS No.: 885271-59-0

Cat. No.: VC18834468

Molecular Formula: C10H11Br2NO

Molecular Weight: 321.01 g/mol

* For research use only. Not for human or veterinary use.

(6,8-Dibromo-chroman-3-YL)-methylamine - 885271-59-0

Specification

CAS No. 885271-59-0
Molecular Formula C10H11Br2NO
Molecular Weight 321.01 g/mol
IUPAC Name 6,8-dibromo-N-methyl-3,4-dihydro-2H-chromen-3-amine
Standard InChI InChI=1S/C10H11Br2NO/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3
Standard InChI Key FMQXSRGWIOPDCX-UHFFFAOYSA-N
Canonical SMILES CNC1CC2=C(C(=CC(=C2)Br)Br)OC1

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 6,8-dibromo-NN-methyl-3,4-dihydro-2HH-chromen-3-amine according to IUPAC nomenclature . Alternative synonyms include (6,8-Dibromochroman-3-yl)methanamine and 6,8-Dibromo-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine . These names reflect its chroman backbone, bromine substitutions, and methylamine functional group.

CAS Registry and Regulatory Information

The primary CAS Registry Number for this compound is 885271-59-0 , distinguishing it from structurally similar molecules. Under the Harmonized System (HS) Code 2933990090, it is classified as a heterocyclic compound with nitrogen heteroatoms, subject to a 6.5% Most-Favored-Nation (MFN) tariff . Regulatory data, including safety and hazard information, remain unspecified in available literature .

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s structure consists of a chroman ring (a benzopyran moiety fused to a tetrahydropyran ring) with bromine atoms at positions 6 and 8 and a methylamine group at position 3 . The chroman scaffold contributes to its planar aromaticity, while the bromine substituents enhance electrophilicity, potentially influencing reactivity in substitution or coupling reactions .

2D and 3D Conformations

PubChem provides a 2D structural depiction and an interactive 3D conformer model, highlighting the spatial arrangement of substituents . The methylamine group adopts an axial or equatorial position depending on the ring’s conformation, which may affect its interaction with biological targets .

Physicochemical Data

PropertyValueSource
Molecular FormulaC10H11Br2NO\text{C}_{10}\text{H}_{11}\text{Br}_2\text{NO}
Molecular Weight321.01 g/mol
Exact Mass318.929 g/mol
DensityNot reported
Boiling/Melting PointsNot specified
LogP (Partition Coefficient)4.137
PSA (Polar Surface Area)61.8 Ų

The compound’s LogP value of 4.137 suggests moderate lipophilicity, indicating potential membrane permeability . Its polar surface area (61.8 Ų) reflects the amine group’s contribution to hydrogen bonding capacity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic details are scarce, analogous brominated chroman derivatives are typically synthesized through electrophilic aromatic bromination followed by reductive amination. A plausible route involves:

  • Bromination of chroman-3-one: Introducing bromine at positions 6 and 8 using bromine or N\text{N}-bromosuccinimide (NBS) under acidic conditions.

  • Reductive amination: Reacting the brominated chroman-3-one with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}).

Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

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